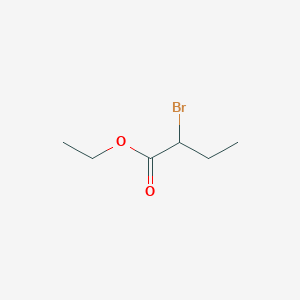

Ethyl 2-bromobutanoate

Description

Significance in Contemporary Organic Synthesis Research

Ethyl 2-bromobutanoate serves as a key precursor in a variety of synthetic transformations, a fact well-documented in academic literature. Its role as an alkylating agent is fundamental, with the bromine atom acting as a good leaving group in nucleophilic substitution reactions. evitachem.com This reactivity allows for the introduction of the butanoate moiety into a wide range of molecules.

A notable application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, it has been used in the synthesis of pyrrolo[1,2-b]pyridazines and 5-alkyl substituted 4-thiazolidinones. mdpi.comresearchgate.net In one study, this compound was reacted with 6-aryl-3(2H)pyridazinones to form the corresponding esters, which are precursors to pyrrolo[1,2-b]pyridazine (B13699388) derivatives. mdpi.com Another research effort detailed the cyclization of thiosemicarbazide (B42300) derivatives with this compound to yield 5-ethyl substituted 4-thiazolidinones. researchgate.net

Furthermore, this compound is a crucial initiator in controlled polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). evitachem.com This method allows for the synthesis of polymers with well-defined architectures and molecular weights. evitachem.com The compound's ability to initiate the polymerization of various monomers, such as methyl methacrylate, highlights its importance in modern polymer chemistry. evitachem.comvulcanchem.com

The chiral nature of this compound also makes it a valuable starting material in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. jecibiochem.comgoogle.com This is particularly important in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities.

Broadening Scope of Academic Inquiry into Alpha-Bromoesters

The academic interest in this compound is part of a larger trend of exploring the synthetic potential of alpha-bromoesters as a class of compounds. beilstein-journals.orgnih.govfaluckinternational.com These reagents are recognized for their versatility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in organic synthesis.

Recent research has expanded the scope of reactions involving alpha-bromoesters. For example, they are employed in the aza-Darzens reaction for the synthesis of aziridines and in the Reformatsky reaction, which has been extended to use metals other than zinc, such as indium. beilstein-journals.orgmdpi.com The Wittig reaction, a widely used method for forming alkenes, has also been adapted to utilize alpha-bromoesters in aqueous media, offering a more environmentally friendly approach. sigmaaldrich.comorganic-chemistry.org

Moreover, alpha-bromoesters are key reactants in various cross-coupling reactions, which are powerful tools for creating complex molecules. acs.orgorganic-chemistry.orgchinesechemsoc.org For instance, cobalt-catalyzed cross-coupling of alpha-bromo esters with alkenyl Grignard reagents has been developed for the enantioselective synthesis of α-alkyl-β,γ-unsaturated esters. acs.org Palladium-catalyzed regioselective 2-alkylation of indoles with α-bromo esters has also been reported. researchgate.net These advancements demonstrate the ongoing efforts to broaden the utility of alpha-bromoesters in constructing diverse and complex molecular frameworks.

Interactive Data Tables

Table 1: Applications of this compound in Organic Synthesis

| Application | Reaction Type | Product Class | Reference |

| Synthesis of Pyrrolo[1,2-b]pyridazines | N-Alkylation | Heterocycles | mdpi.com |

| Synthesis of 4-Thiazolidinones | Cyclization | Heterocycles | researchgate.net |

| Atom Transfer Radical Polymerization | Initiation | Polymers | evitachem.com |

| Asymmetric Synthesis | Precursor | Chiral Molecules | jecibiochem.comgoogle.com |

| Synthesis of Ethyl α-nitrobutyrate | Nucleophilic Substitution | Nitroalkanes | orgsyn.org |

Table 2: Broader Applications of Alpha-Bromoesters in Organic Synthesis

| Reaction Name | Metal/Catalyst | Substrate | Product Class | Reference |

| Aza-Darzens Reaction | Lithium hexamethyldisilazide | N-tert-butanesulfinyl imines | Aziridines | beilstein-journals.org |

| Reformatsky-Claisen Rearrangement | Indium | Allylic alcohols | γ,δ-Unsaturated esters | mdpi.com |

| Wittig Reaction | Triphenylphosphine | Aldehydes | α,β-Unsaturated esters | sigmaaldrich.comorganic-chemistry.org |

| Kumada Cross-Coupling | Cobalt-bisoxazoline | Alkenyl Grignard reagents | α-Alkyl-β,γ-unsaturated esters | acs.org |

| Hiyama Cross-Coupling | Nickel/diamine | Aryl and alkenyl silanes | α-Aryl/alkenyl carboxylic acids | organic-chemistry.org |

| 2-Alkylation of Indoles | Palladium/P,P=O ligand | Indoles | 2-Substituted indoles | researchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMFCGSNSKXPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870591 | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-68-6 | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-bromobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromobutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BROMOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB2GD08LJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 2 Bromobutanoate

Classical Esterification Routes

Esterification represents a fundamental approach to synthesizing ethyl 2-bromobutanoate, primarily involving the reaction of 2-bromobutyric acid with ethanol (B145695).

A prevalent laboratory and industrial method for producing this compound is the acid-catalyzed esterification of 2-bromobutyric acid with ethanol. evitachem.com This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid or potassium bisulfate. chemicalbook.com

In a common procedure, 2-bromobutyric acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The excess ethanol helps to shift the reaction equilibrium towards the formation of the ester. Key parameters for this reaction include a molar ratio of acid to ethanol of approximately 1:1.2 and a temperature range of 70–90°C. This method can achieve yields between 85% and 92%.

For larger-scale industrial production, anhydrous potassium bisulfate is often used as a catalyst to minimize side reactions. A large-scale protocol involves heating a mixture of 2-bromobutyric acid, ethanol, and potassium bisulfate at 85–90°C under reflux for about two hours. chemicalbook.com After distillation of excess ethanol and neutralization, this process can yield up to 98.5% of high-purity this compound. chemicalbook.com

Table 1: Comparative Data for Acid-Catalyzed Esterification

| Catalyst | Reactant Ratio (Acid:Ethanol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Sulfuric Acid | 1:1.2 | 70-90 | 2-5 | 85-92 | - |

| Potassium Bisulfate | - | 85-90 | 2 | 98.5 | 99.08 |

On an industrial scale, an alternative and cost-effective one-step synthesis of this compound involves the use of gamma-butyrolactone, ethanol, and hydrogen bromide (HBr). evitachem.com In this process, HBr can be generated in situ or added as a gas.

A patented method describes the in-situ generation of HBr by adding bromine to a mixture of γ-butyrolactone, ethanol, and red phosphorus, with the reaction temperature maintained between 10–30°C for 5–6 hours. This approach results in an 86% yield. Another variation involves bubbling pre-formed HBr gas through a cooled solution of γ-butyrolactone and then adding ethanol, which simplifies the purification process and achieves an 87% yield.

Direct Halogenation Approaches

Direct halogenation methods provide an alternative pathway to this compound, often starting from precursors that are subsequently halogenated.

This compound can be synthesized by the bromination of ethyl 2-hydroxybutanoate (B1229357). This is achieved by reacting ethyl 2-hydroxybutanoate with gaseous HBr in acetic acid at a controlled temperature of 40–50°C. This reaction proceeds via an SN2 mechanism where the hydroxyl group is replaced by a bromine atom. It is crucial to maintain the temperature below 50°C to prevent hydrolysis of the ester, which would reduce the yield. Typical yields for this method range from 75% to 82%.

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the selective α-bromination of carboxylic acids. organic-chemistry.orgbyjus.com This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). organic-chemistry.orglibretexts.org The initial product is an α-bromo acyl bromide, which can then be reacted with an alcohol, such as ethanol, to form the corresponding α-bromo ester. nrochemistry.com

The mechanism begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. organic-chemistry.org The acyl bromide then tautomerizes to its enol form, which is subsequently brominated at the α-carbon. organic-chemistry.org The resulting α-bromo acyl bromide can then undergo esterification with ethanol to yield this compound. nrochemistry.com This multi-step process, while effective, involves harsh reaction conditions, including high temperatures and long reaction times. byjus.comnrochemistry.com

The selectivity of the halogenation site is a critical factor in the synthesis of bromo-compounds. In the context of the Hell-Volhard-Zelinsky reaction, the bromination occurs specifically at the α-carbon of the carboxylic acid. organic-chemistry.org This high regioselectivity is a key feature of the HVZ reaction.

For other bromination reactions, such as the electrophilic aromatic bromination, factors like the nature of substituents on the molecule and the reaction temperature can influence the position of bromination. mdpi.com In the case of aliphatic chains, the presence of activating groups, such as the carbonyl group in carboxylic acids and their derivatives, directs the halogenation to the adjacent α-position.

Optimization of Synthetic Conditions and Yield Enhancement

The optimization of reaction parameters is a key area of research to enhance the yield and cost-effectiveness of this compound synthesis.

Temperature and reaction time are critical, interdependent parameters that significantly influence the efficiency of this compound synthesis.

In the Fischer esterification of 2-bromobutyric acid with ethanol, the reaction is typically conducted at elevated temperatures to drive the equilibrium towards the product. evitachem.comcerritos.edu A common temperature range for this process is between 70°C and 90°C. Within this range, a reaction time of 2 to 5 hours is generally sufficient to achieve high yields, often between 85% and 92%. For instance, reacting 100 grams of 2-bromobutyric acid with 92 grams of ethanol at approximately 85°C under reflux conditions can produce high-purity this compound after distillation. evitachem.com

Industrial-scale production using potassium bisulfate as a catalyst also operates within a similar temperature range. The reaction mixture is heated to 85-90°C and refluxed for 2 hours to achieve a high yield of 98.5%. chemicalbook.com

The synthesis from γ-butyrolactone also requires careful temperature control. The introduction of bromine to generate HBr in situ is maintained at 10–30°C for 5–6 hours. A similar one-step approach involving the bubbling of preformed HBr gas into γ-butyrolactone is also conducted at a temperature range of 10–90°C for 2–6 hours.

The Hell-Volhard-Zelinsky reaction, which involves the α-bromination of a carboxylic acid, is known for its harsh reaction conditions, often requiring high temperatures and extended reaction times. byjus.comnrochemistry.com

| Synthetic Method | Reactants | Temperature Range | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Fischer Esterification | 2-Bromobutyric acid, Ethanol | 70-90°C | 2-5 hours | 85-92% |

| Industrial Esterification (KHSO₄ catalyst) | 2-Bromobutyric acid, Ethanol | 85-90°C | 2 hours | 98.5% chemicalbook.com |

| Bromination | Ethyl 2-hydroxybutanoate, HBr/Acetic Acid | 40-50°C | Not specified | Yield sensitive to temperature |

| From γ-Butyrolactone (in situ HBr) | γ-Butyrolactone, Ethanol, Bromine | 10-30°C | 5-6 hours | 86% |

| From γ-Butyrolactone (preformed HBr) | γ-Butyrolactone, Ethanol, HBr gas | 10-90°C | 2-6 hours | 87% |

The choice of catalyst is fundamental in the Fischer esterification process for producing this compound. The catalyst's role is to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. byjus.com

Strong mineral acids are commonly employed for this purpose. cerritos.edu Concentrated sulfuric acid (H₂SO₄) is a typical choice, used in catalytic amounts of 1–2% by weight. It effectively catalyzes the reaction and aids in shifting the equilibrium towards the ester by sequestering the water produced during the reaction. byjus.com Other strong acids like methanesulfonic acid and p-toluenesulfonic acid can also be utilized. google.com

For industrial-scale synthesis, anhydrous potassium bisulfate (KHSO₄) is often preferred over sulfuric acid. chemicalbook.com This solid acid catalyst minimizes side reactions and simplifies the work-up process. In a large-scale protocol, 100 kg of anhydrous potassium bisulfate is used with 1000 kg of 2-bromobutyric acid and 800 kg of ethanol, resulting in a 98.5% yield. chemicalbook.com

In the context of the Hell-Volhard-Zelinsky reaction, which produces an α-bromo acyl halide intermediate, phosphorus tribromide (PBr₃) is used in catalytic amounts. byjus.comlibretexts.org This intermediate can then be reacted with an alcohol to form the corresponding α-bromo ester. nrochemistry.com

| Catalyst | Synthetic Method | Typical Loading | Key Advantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Fischer Esterification | 1-2 wt% | Effective catalysis and water sequestration. byjus.com |

| Potassium Bisulfate (KHSO₄) | Industrial Scale Fischer Esterification | 10 wt% of 2-bromobutyric acid chemicalbook.com | Minimizes side reactions, suitable for large-scale production. chemicalbook.com |

| Phosphorus Tribromide (PBr₃) | Hell-Volhard-Zelinsky Reaction | Catalytic amount byjus.com | Forms the acyl bromide intermediate for subsequent esterification. nrochemistry.comlibretexts.org |

| Methanesulfonic acid | Fischer Esterification | Not specified | Alternative strong acid catalyst. google.com |

| p-Toluenesulfonic acid | Fischer Esterification | Not specified | Alternative strong acid catalyst. google.com |

The choice of solvent can significantly impact the reaction rate and equilibrium of the synthesis of this compound. In many Fischer esterification reactions, an excess of the alcohol reactant, in this case, ethanol, is used as the solvent. byjus.com This serves a dual purpose: it acts as a reactant and drives the equilibrium towards the formation of the ester according to Le Châtelier's principle. cerritos.edu

In some synthetic procedures, particularly those involving the Hell-Volhard-Zelinsky reaction, an inert solvent may be employed. For instance, in a related synthesis of ethyl 2-bromoisobutyrate, cyclohexane (B81311) was used as the solvent. chemicalbook.com

For atom transfer radical polymerization (ATRP) reactions where this compound acts as an initiator, the choice of solvent is dictated by the solubility of the monomer. For hydrophobic monomers, toluene (B28343) is a suitable solvent. In contrast, for hydrophilic systems, a biphasic mixture of aqueous and organic solvents may be necessary.

In the synthesis of heterocyclic gamma-butyrobetaines, where ethyl 4-bromobutanoate is a reactant, acetonitrile (B52724) is used as the reaction medium. mdpi.com As a polar aprotic solvent, it helps to stabilize the transition state of the reaction. mdpi.com

| Reaction Type | Solvent | Rationale for Use |

|---|---|---|

| Fischer Esterification | Excess Ethanol | Acts as both reactant and solvent, driving equilibrium. byjus.com |

| Related Bromination (of isobutyric acid) | Cyclohexane | Inert solvent for the reaction. chemicalbook.com |

| Atom Transfer Radical Polymerization (ATRP) | Toluene | Suitable for hydrophobic monomers. |

| Atom Transfer Radical Polymerization (ATRP) | Aqueous/Organic Biphasic | Used for hydrophilic systems. |

| Synthesis of Heterocyclic Gamma-Butyrobetaines | Acetonitrile | Polar aprotic solvent that stabilizes the transition state. mdpi.com |

Advanced Synthetic Applications and Transformations of Ethyl 2 Bromobutanoate

Role as a Key Building Block in Complex Molecule Synthesis

Ethyl 2-bromobutanoate is a valuable building block in organic synthesis, particularly in the creation of more complex molecules. Its chemical structure, featuring a bromine atom at the alpha position to an ester group, allows for a variety of chemical transformations. This reactivity makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The bromine atom can be readily displaced by nucleophiles, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the assembly of intricate molecular frameworks.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is central to organic synthesis, and this compound is a key player in several such reactions. These transformations are essential for elongating carbon chains and constructing the carbon skeletons of complex target molecules.

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, which are important intermediates in the synthesis of many organic compounds. iitk.ac.inambeed.com This reaction typically involves the treatment of an α-halo ester, such as this compound, and a carbonyl compound (an aldehyde or ketone) with zinc metal. ambeed.combyjus.com A key advantage of the Reformatsky reaction is that the organozinc reagent can be formed in the presence of the carbonyl group, as they are less reactive than Grignard or organolithium reagents, thus preventing undesired side reactions. wikipedia.orgorganic-chemistry.org

In the Reformatsky reaction, this compound reacts with aldehydes or ketones in the presence of zinc to produce β-hydroxy esters. iitk.ac.innrochemistry.com This reaction is a powerful tool for carbon-carbon bond formation. researchgate.net The reaction is versatile and can be used with a wide range of carbonyl compounds, including highly substituted ketones. nrochemistry.com The resulting β-hydroxy esters are valuable synthetic intermediates that can be further transformed into other functional groups. researchgate.net For instance, they can be used in the synthesis of medium-chain-length β-hydroxy esters, which have potential applications in biofuel production. researchgate.net

Table 1: Examples of Reformatsky Reactions

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Ketone | β-hydroxy ester | 86% | nrochemistry.com |

| Ethyl bromoacetate | Aldehyde | β-hydroxy ester | 65-91% | beilstein-journals.org |

| Ethyl iodoacetate | Aldehyde | β-hydroxy ester | Good | organic-chemistry.org |

The mechanism of the Reformatsky reaction begins with the oxidative addition of zinc metal into the carbon-bromine bond of this compound. byjus.comnrochemistry.com This step forms an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgnrochemistry.com This intermediate can exist as a carbon-zinc enolate or rearrange to a more stable oxygen-zinc enolate. wikipedia.org The zinc enolate then adds to the carbonyl group of the aldehyde or ketone. iitk.ac.in This addition typically proceeds through a six-membered chair-like transition state where the zinc coordinates to the carbonyl oxygen. wikipedia.orgnrochemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product. wikipedia.orgwikipedia.org

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between two different organic fragments. This compound, as an alkyl halide, can participate in certain types of these reactions.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.org While traditionally used for coupling sp²-hybridized carbons, recent developments have extended its application to sp³-hybridized alkyl halides like this compound. rsc.orgrsc.org This reaction requires an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon species that facilitates transmetalation to the palladium catalyst. organic-chemistry.org

The development of efficient catalysts has been crucial for the successful coupling of unactivated secondary alkyl halides. For instance, copper-catalyzed Hiyama couplings have been developed using a multiligand system. rsc.orgrsc.org These reactions can proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org

Table 2: Catalyst Systems for Hiyama Cross-Coupling of Alkyl Halides

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| PdBr₂/P(t-Bu)₂Me/Bu₄NF | Alkyl bromides/iodides and arylsilanes | Room temperature reaction, good functional group tolerance. | organic-chemistry.org |

| Copper/phenanthroline/NHC | Unactivated secondary alkyl halides and arylsilanes | Multiligand system enhances efficiency. | rsc.orgrsc.org |

| Palladium(II) complex | Aryl bromides and arylsilanes | Moderate to high yields for substituted biaryls. | nih.gov |

Cross-Coupling Reactions

Kumada Reactions with Grignard Reagents

The Kumada coupling is a foundational cross-coupling reaction that forges carbon-carbon bonds by reacting an organic halide with a Grignard reagent, typically using a nickel or palladium catalyst. wikipedia.org This reaction is among the pioneering methods in catalytic cross-coupling. wikipedia.org While the primary applications have involved aryl and vinyl halides, the scope has expanded to include alkyl electrophiles. wikipedia.orgmit.edu

The reaction of this compound, an α-bromo ester, falls into the category of couplings with alkyl electrophiles. Research into the asymmetric Kumada coupling of related α-bromoketones has demonstrated that such reactions can proceed at remarkably low temperatures, such as -40 °C or -60 °C. mit.edu These conditions are crucial for preventing the racemization of stereocenters adjacent to the carbonyl group, a significant challenge in the synthesis of α-substituted carbonyl compounds. mit.edu Nickel-based catalysts, often in conjunction with bis(oxazoline) ligands, have proven effective for these enantioselective transformations. mit.edu

For the reaction to be successful with an ester substrate like this compound, chemoselectivity is a key consideration. The Grignard reagent must preferentially react in the catalytic cycle rather than directly attacking the ester functional group. The choice of catalyst, typically a Ni(II) or Pd(II) complex, and reaction conditions, such as using tetrahydrofuran (B95107) (THF) or diethyl ether as the solvent, are critical for achieving high yields and selectivity. wikipedia.org

Table 1: Representative Catalysts and Conditions for Kumada-Type Couplings of Alkyl Electrophiles

| Catalyst/Ligand System | Electrophile Type | Grignard Reagent | Key Feature | Citation |

| Nickel/Bis(oxazoline) | Racemic α-Bromoketone | Arylmagnesium Halide | First asymmetric Kumada coupling of alkyl electrophiles. | mit.edu |

| NiCl₂(dppp) | Aryl/Vinyl Halide | Alkylmagnesium Halide | One of the original catalyst systems developed by Kumada. | wikipedia.org |

| NiCl₂ with NHC Ligands | Tertiary Alkyl Halide | Arylmagnesium Halide | Efficient for forming sterically hindered quaternary centers. | nih.gov |

| Pd(P(t-Bu)₃)₂ | Aryl Chloride | Aryl/Vinyl Grignard | Highly active palladium catalyst for challenging substrates. | organic-chemistry.org |

This table showcases catalyst systems used for Kumada couplings, including those for related alkyl electrophiles, illustrating the potential for application with this compound.

Negishi Cross-Couplings with Organozinc Reagents

The Negishi cross-coupling reaction provides a powerful and versatile method for C-C bond formation by coupling organic halides with organozinc reagents, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org A significant advantage of organozinc reagents over more reactive organometallics like Grignards is their superior functional group tolerance, allowing for the presence of moieties such as esters. wikipedia.orguni-muenchen.de This makes the Negishi coupling particularly well-suited for substrates like this compound.

Organozinc reagents are typically less reactive than Grignards but more reactive than organostannanes and organoborates, leading to faster reaction times under milder conditions. wikipedia.org However, their sensitivity to air and moisture necessitates the use of inert atmospheres. wikipedia.org

Studies have demonstrated the successful Negishi cross-coupling of unactivated alkyl bromides possessing common functional groups, including esters, with various alkylzinc halides. nih.gov These reactions often employ palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands, which are effective at promoting the coupling of sp³-hybridized carbons. nih.gov For instance, the commercially available ligand precursor 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) has been used with various palladium sources to achieve high yields at room temperature. nih.gov

A mechanochemical approach has also been developed for generating organozinc reagents and using them in subsequent Negishi couplings. researchgate.net In one study, the related compound ethyl 4-bromobutanoate was successfully converted into its organozinc reagent and coupled with aryl halides, demonstrating the feasibility of this reaction class for bromo-substituted esters. researchgate.net

Table 2: Examples of Negishi Couplings with Functionalized Alkyl Halides

| Alkyl Halide | Organozinc Reagent | Catalyst System | Yield | Citation |

| 1-Bromo-3-phenylpropane | n-Butylzinc Bromide | Pd₂(dba)₃ / IPr·HCl | 75-85% | nih.gov |

| Ester-functionalized Alkyl Bromide | Alkylzinc Halide | Pd(OAc)₂ / NHC Ligand | 61-92% | nih.gov |

| Ethyl 4-bromobutanoate | (Generated in situ) | Pd(dba)₂ / DavePhos | 90% (with aryl iodide) | uni-muenchen.deresearchgate.net |

| Bromoacetal | n-Butylzinc Bromide | Pd₂(dba)₃ / IPr·HCl | 86% | nih.gov |

This table highlights the effectiveness of Negishi couplings for alkyl bromides containing various functional groups, underscoring its applicability to this compound.

Heck Reactions

Oxidative Heck Reactions with Heterogeneous Photocatalysts

The Heck reaction traditionally couples alkenes with aryl or vinyl halides. The oxidative Heck reaction is a modern variant that can utilize a wider range of coupling partners under halide-free conditions. nih.gov Recent advancements have focused on using heterogeneous photocatalysts, which offer advantages in terms of catalyst separation, recyclability, and sustainability. rsc.orgmdpi.com

A significant development in this area is the use of a metal-free mesoporous graphitic carbon nitride (mpg-CN) as a heterogeneous organic photocatalyst for Mizoroki-Heck type reactions. rsc.org In a reported procedure, This compound was successfully coupled with 4-methoxystyrene. rsc.org The reaction was co-catalyzed by a nickel salt (NiBr₂·glyme) and irradiated with a blue LED (455 nm) under a nitrogen atmosphere. rsc.org This system demonstrates a novel pathway for activating an alkyl bromide for a Heck-type transformation, driven by visible light.

Another approach involves single-atom catalysts (SACs), where individual metal atoms are anchored onto a support. rsc.org For example, palladium single atoms supported on graphitic carbon nitride (Pd₁/g-C₃N₄) have been synthesized and applied as efficient heterogeneous photocatalysts for oxidative Heck reactions under visible light at room temperature. rsc.org While not specifically demonstrated with this compound, these systems show high catalytic activity and excellent recyclability, paving the way for sustainable C-C bond construction. rsc.org

Table 3: Heterogeneous Photocatalytic Systems for Heck-Type Reactions

| Photocatalyst | Co-catalyst / System | Substrate 1 | Substrate 2 | Key Finding | Citation |

| mpg-CN | NiBr₂·glyme | This compound | 4-Methoxystyrene | Successful coupling of an α-bromo ester with an alkene via photocatalysis. | rsc.org |

| Pd₁/g-C₃N₄ | Visible Light / O₂ | Arylboronic Acid | Alkene | High efficiency and recyclability in oxidative Heck reactions. | rsc.org |

| Cu(OTf)₂/1,10-phenanthroline | MnO₂ (Oxidant) | Potassium Alkyltrifluoroborate | Vinylarene | Copper-catalyzed oxidative Heck reaction of alkyltrifluoroborates. | nih.gov |

This table summarizes different heterogeneous and photocatalytic systems for Heck reactions, including a direct application of this compound.

Carbon-Heteroatom Bond Formations

Alpha-Amination of Esters via Nucleophilic Displacement

The α-amino ester motif is a critical structural unit in many biologically active molecules and pharmaceuticals. This compound is an excellent precursor for synthesizing these compounds through nucleophilic displacement of its activated bromine atom. vulcanchem.com

The reaction can proceed via direct substitution, where a primary or secondary amine acts as the nucleophile, displacing the bromide to form the corresponding α-amino ester. vulcanchem.com An older method reported the reaction of this compound with aqueous ammonia (B1221849) to produce DL-2-aminobutyramide, demonstrating this fundamental reactivity, although with modest yields in that specific instance. google.com

More advanced methods utilize transition metal catalysis to facilitate the amination. A copper-catalyzed approach for the direct α-amination of esters has been developed. princeton.educolab.ws The proposed mechanism involves the in situ generation of an α-bromo carbonyl species from the starting ester via a copper-bound enolate. princeton.educolab.ws This intermediate is then readily displaced by an amine nucleophile to yield the α-amino ester product, while the copper catalyst is regenerated in the catalytic cycle. princeton.edu This strategy effectively allows for the direct coupling of various amines with carbonyl compounds, with the α-bromo ester being a key intermediate in the transformation. princeton.eduorganic-chemistry.org

Table 4: Amination Reactions Involving α-Bromo Esters or their Precursors

| Carbonyl/Halide Substrate | Amine Nucleophile | Catalyst/Reagent | Product Type | Key Feature | Citation |

| This compound | Ammonia | None (Direct) | α-Amino Amide | Direct nucleophilic substitution. | google.com |

| This compound | R₂NH | None (Direct) | α-Amino Ester | General nucleophilic displacement. | vulcanchem.com |

| Ketones, Esters, Aldehydes | Secondary Amines | Copper(II) Bromide | α-Amino Carbonyl | Catalytic cycle proceeds via an α-bromo intermediate. | princeton.educolab.ws |

| Benzylic Alcohols | Amines | N-Bromosuccinimide | α-Amino Ketone | One-pot oxidation, bromination, and substitution. | organic-chemistry.org |

This table illustrates methods for α-amination where this compound can serve as a direct substrate or as a key intermediate.

Quaternization Reactions for Amine Functionalization

This compound serves as an effective alkylating agent for tertiary amines, leading to the formation of quaternary ammonium (B1175870) salts. This quaternization reaction is a fundamental process for functionalizing molecules, modifying their solubility, and introducing cationic charges, which is particularly relevant in the synthesis of ionic liquids and biologically active compounds. mdpi.comimist.ma

The reaction involves the nucleophilic attack of the lone pair of electrons on the tertiary amine onto the electrophilic carbon bearing the bromine atom in this compound. This Sₙ2 reaction results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center, with the bromide as the counter-ion.

While direct examples using this compound are noted, extensive research has been conducted on its positional isomer, ethyl 4-bromobutanoate, which reacts under identical principles. mdpi.comimist.ma For instance, various tertiary amines, including N-methylpyrrolidine and N-methylmorpholine, have been quaternized with ethyl 4-bromobutanoate in acetonitrile (B52724), a polar aprotic solvent that stabilizes the charged transition state, to give the corresponding quaternary ammonium esters in excellent yields (61-99%). mdpi.com Similarly, 1-(2-phenoxyethyl)-1H-imidazole has been quaternized with bromo-functionalized ethyl esters to synthesize novel imidazolium-based ionic liquids. imist.ma

Table 5: Quaternization of Tertiary Amines with Functionalized Bromo-Esters

| Amine | Alkylating Agent | Solvent | Yield | Product Type | Citation |

| N,N-Dimethylethylamine | Ethyl 4-bromobutanoate | Acetonitrile | 99% | Quaternary Ammonium Salt | mdpi.com |

| N-Methylpyrrolidine | Ethyl 4-bromobutanoate | Acetonitrile | 81% | Quaternary Ammonium Salt | mdpi.com |

| N-Methylmorpholine | Ethyl 4-bromobutanoate | Acetonitrile | 61% | Quaternary Ammonium Salt | mdpi.com |

| 1-(2-Phenoxyethyl)-1H-imidazole | Ethyl 5-bromopentanoate | Toluene (B28343) | 72% | Imidazolium Bromide Salt | imist.ma |

This table presents data from quaternization reactions using positional isomers of this compound, demonstrating the general applicability of the reaction for forming quaternary ammonium salts.

Synthesis of High-Value Chemical Classes

This compound is a versatile building block in organic synthesis, enabling the creation of a wide array of high-value chemical classes. Its strategic importance is evident in its application as a precursor for pharmaceuticals, a functional monomer in polymer science, and an intermediate for agrochemicals and specialized dyes. This section details its role in these advanced synthetic applications.

Precursors for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. google.com Its utility stems from the presence of a reactive bromine atom, which can be readily displaced by nucleophiles, and an ester group that can be further transformed. This dual reactivity allows for the construction of complex molecular architectures required for biologically active molecules.

One notable application is in the synthesis of chiral active pharmaceutical ingredients. For instance, it is a key intermediate for introducing specific stereogenic units into the molecular skeletons of certain drugs. googleapis.com The enantioselective preparation of its derivatives, such as methyl (S)-2-bromobutanoate, highlights its importance in producing enantiomerically pure pharmaceuticals. ucl.ac.uk

This compound is also used as a reagent in the synthesis of Efaroxan, an imidazoline (B1206853) α2-antagonist that has been studied for its ability to stimulate insulin (B600854) secretion. longdom.org Furthermore, its role has been explored in the total synthesis of pilocarpine (B147212), a medication used to treat glaucoma and dry mouth. google.comresearchgate.net In some synthetic routes towards pilocarpine and its analogues, this compound is used to introduce a key ethyl group-containing fragment. google.comresearchgate.net

The reactivity of this compound also extends to the synthesis of heterocyclic compounds with potential biological activity. For example, it is used to prepare cytotoxic pyrrolo[1,2-b]pyridazines through nucleophilic substitution reactions. Current time information in Bangalore, IN.mdpi.com

Table 1: Examples of Pharmaceutical Intermediates and APIs from this compound

| Target Compound/Class | Synthetic Role of this compound |

| Chiral Active Pharmaceutical Ingredients | Introduction of a stereogenic butyrate (B1204436) unit. googleapis.comucl.ac.uk |

| Efaroxan | Reagent for building the core structure. longdom.org |

| Pilocarpine | Precursor for forming the lactone ring structure. google.comresearchgate.net |

| Pyrrolo[1,2-b]pyridazines | Alkylating agent for the heterocyclic core. Current time information in Bangalore, IN.mdpi.com |

Monomer in Polymer Chemistry, including Controlled Polymerization

In the field of polymer chemistry, this compound is a valuable compound, particularly in the realm of controlled polymerization techniques. Current time information in Bangalore, IN. It functions as an initiator in Atom Transfer Radical Polymerization (ATRP), a method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Current time information in Bangalore, IN.cphi-online.com

The mechanism of ATRP involves the reversible activation of a dormant species (the initiator) by a transition metal complex, which generates a radical that can then propagate with monomer units. rsc.org this compound is an effective initiator for this process, enabling the controlled growth of polymer chains. Current time information in Bangalore, IN.cphi-online.com This control is crucial for creating polymers with specific end groups and for the synthesis of more complex architectures like block copolymers and polymer brushes.

This compound also acts as an inimer (a molecule that functions as both an initiator and a monomer) in ATRP to synthesize hyperbranched polymers, which have potential applications in areas such as drug delivery. Current time information in Bangalore, IN. Furthermore, it is used in the synthesis of functional degradable polymers. For example, it has been used in the copolymerization with other monomers to create materials with ester linkages in the backbone, which can be broken down over time.

The use of this compound and related bromoesters as initiators allows for the preparation of a wide variety of functional polymers. For instance, polymers with pendent bromine groups can be synthesized, which can then be modified through post-polymerization reactions to introduce other functionalities.

Table 2: Role of this compound in Polymer Synthesis

| Polymerization Technique | Role of this compound | Resulting Polymer Characteristics |

| Atom Transfer Radical Polymerization (ATRP) | Initiator Current time information in Bangalore, IN.cphi-online.com | Well-defined molecular weight, low dispersity, controlled architecture. rsc.org |

| Inimer for ATRP | Initiator and Monomer Current time information in Bangalore, IN. | Hyperbranched polymers for applications like drug delivery. Current time information in Bangalore, IN. |

| Radical Ring-Opening Copolymerization | Comonomer/Initiator | Functional degradable polymers with ester groups in the backbone. |

Intermediates for Agrochemicals and Dyestuffs

This compound is recognized as an important raw material and intermediate in the production of agrochemicals and dyestuffs. google.commdpi.com Its bifunctional nature, possessing both a reactive halogen and an ester group, makes it a versatile building block for creating the complex organic molecules often required in these industries.

In agrochemical synthesis, compounds like this compound are used to build the carbon skeleton of active ingredients in herbicides, insecticides, and fungicides. While specific examples for this compound are not always detailed in readily available literature, the analogous ethyl 2-bromopropionate is a known intermediate for herbicides such as quizalofop. The reactivity of the bromo-ester functionality is key to its utility in this sector.

In the dyestuff industry, this compound can be used to introduce alkyl chains or to form heterocyclic systems that are part of the chromophore or auxochrome of a dye molecule. For instance, it is mentioned in the context of synthesizing thioxanthone dyes, where it can be used to alkylate a thiol-containing precursor. googleapis.com Azo dyes, a major class of synthetic colorants, are typically synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich coupling component. longdom.org While this compound is not a direct precursor in the classical synthesis of azo dyes, its ability to functionalize aromatic or heterocyclic rings means it can be used to modify the properties of a dye molecule, such as its solubility, lightfastness, or affinity for a particular substrate.

Table 3: Applications of this compound in Agrochemicals and Dyestuffs

| Industry | Application of this compound |

| Agrochemicals | Intermediate for the synthesis of active ingredients in pesticides. google.commdpi.com |

| Dyestuffs | Precursor for modifying or synthesizing dye molecules, such as thioxanthone dyes. googleapis.com |

Synthesis of Pyrimidine-Based Hydroxamic Acids

Pyrimidine-based hydroxamic acids are a class of compounds that have attracted significant interest as potential inhibitors of histone deacetylases (HDACs), which are promising therapeutic targets for various diseases. researchgate.net The synthesis of these molecules often involves the alkylation of a pyrimidine (B1678525) derivative followed by conversion of an ester group to a hydroxamic acid.

While direct examples of the use of this compound in the synthesis of pyrimidine-based hydroxamic acids are not prominent in the reviewed literature, closely related bromoalkanoates such as ethyl 2-bromoethanoate and ethyl 4-bromobutanoate are employed for this purpose. researchgate.net The general synthetic strategy involves the alkylation of a 2-(alkylthio)pyrimidin-4(3H)-one with an ethyl bromoalkanoate in the presence of a base. researchgate.net The resulting ester is then treated with hydroxylamine (B1172632) to yield the desired hydroxamic acid. researchgate.net

This synthetic route allows for the introduction of a linker of varying length between the pyrimidine ring and the hydroxamic acid moiety, which is crucial for optimizing the HDAC inhibitory activity. researchgate.net The chemical principles of this synthesis are directly applicable to this compound, suggesting its potential as a reagent for creating novel pyrimidine-based hydroxamic acids with a branched linker, which could influence their biological activity.

Table 4: General Synthesis of Pyrimidine-Based Hydroxamic Acids using Bromoalkanoates

| Step | Reagents | Purpose |

| 1. Alkylation | 2-(Alkylthio)pyrimidin-4(3H)-one, Ethyl bromoalkanoate, Base | Introduction of the ester-containing side chain onto the pyrimidine ring. researchgate.net |

| 2. Aminolysis | Resulting ester, Hydroxylamine | Conversion of the ester group to the hydroxamic acid functionality. researchgate.net |

Synthesis of Thiolactones

Thiolactones are sulfur-containing analogues of lactones and are important heterocyclic compounds with applications in various areas of chemistry and biology. The synthesis of thiolactones can be achieved through several methods, including the cyclization of ω-mercaptoalkanoic acids.

While direct, single-step conversions of this compound to a simple thiolactone are not widely reported, its chemical reactivity makes it a potential precursor for more complex, multi-step syntheses of thiolactone-containing structures. For example, in synthetic approaches to the pharmaceutical agent pilocarpine, which contains a lactone ring, this compound has been considered as a starting material to build the core structure. google.com A similar strategy could in principle be adapted for the synthesis of thiolactones by using appropriate sulfur-containing nucleophiles.

A related area of research is the synthesis of polymers containing thioester linkages in their backbone. This can be achieved through the radical ring-opening polymerization of thionolactones. ucl.ac.uk This demonstrates a modern approach to incorporating thioester functionality, which is the core structural feature of a thiolactone, into larger molecules.

The synthesis of heterocyclic compounds using this compound is a well-established field. For example, it reacts with thiosemicarbazides in the presence of a base to form thiazolidinones, which are five-membered sulfur-containing heterocycles. This type of reaction, involving the reaction of this compound with a sulfur nucleophile followed by cyclization, is a key conceptual step towards the synthesis of thiolactones and related sulfur heterocycles.

Table 5: Synthetic Approaches to Sulfur-Containing Heterocycles from this compound

| Target Structure | Synthetic Strategy |

| Thiazolidinones | Cyclocondensation with thiosemicarbazides. |

| Thiolactone-containing molecules | Multi-step synthesis involving nucleophilic substitution with a sulfur nucleophile and subsequent cyclization. |

| Thioester-containing polymers | Radical ring-opening polymerization of thionolactone monomers. ucl.ac.uk |

Catalytic and Asymmetric Transformations Involving Ethyl 2 Bromobutanoate

Transition Metal Catalysis

Transition metal catalysis offers powerful tools for activating the C-Br bond of ethyl 2-bromobutanoate, enabling cross-coupling and functionalization reactions that proceed with high efficiency and selectivity.

While direct examples of asymmetric Hiyama reactions employing this compound with nickel/diamine catalysts are not extensively documented, the principles of related couplings with α-bromo esters are well-established. Nickel catalysts, particularly when paired with C2-symmetric diamine ligands, are effective in asymmetric transformations. The proposed catalytic cycle for a Hiyama-type reaction would involve the oxidative addition of the α-bromo ester to a Ni(0) complex, followed by transmetalation with an organosilane and subsequent reductive elimination to furnish the C-C coupled product. The chiral diamine ligand creates a chiral environment around the nickel center, influencing the stereochemical outcome of the reaction.

Table 1: Key Features of Potential Ni/Diamine Catalyzed Asymmetric Hiyama Coupling

| Feature | Description |

| Catalyst System | Ni(II) precursor with a chiral C2-symmetric diamine ligand. |

| Reactants | Racemic this compound and an organosilane. |

| Proposed Mechanism | Oxidative addition, transmetalation, and reductive elimination. |

| Stereocontrol | The chiral diamine ligand induces enantioselectivity. |

Cobalt-catalyzed enantioconvergent cross-coupling reactions represent a significant advancement in asymmetric synthesis, allowing for the transformation of a racemic starting material into a single enantiomer of the product. Racemic α-bromo esters like this compound are excellent substrates for these reactions. Using a catalyst system composed of a cobalt source, such as CoI₂, and a chiral ligand, typically a bis(oxazoline) (box) ligand, racemic this compound can be coupled with various nucleophiles.

Research has demonstrated that cobalt-bis(oxazoline) systems can effectively catalyze Kumada and Negishi-type cross-couplings of α-bromo esters with Grignard reagents and organozinc reagents, respectively. These reactions proceed with high yields and excellent enantioselectivities. The mechanism is believed to involve the formation of a prochiral radical intermediate from the racemic α-bromo ester, which is then trapped by a chiral cobalt complex, leading to the enantiomerically enriched product.

Table 2: Cobalt-Catalyzed Enantioconvergent Cross-Coupling of α-Bromo Esters

| Catalyst System | Nucleophile | Product Type | Enantiomeric Excess (ee) |

| CoI₂ / (S,S)-box | Arylzinc Bromides | α-Aryl Esters | High |

| Co(acac)₂ / box | Alkenyl Grignard Reagents | α-Alkyl-β,γ-unsaturated Esters | up to 95% |

Iron catalysts, such as tris(acetylacetonato)iron(III) (Fe(acac)₃), have emerged as an economical and environmentally benign option for cross-coupling reactions. Fe(acac)₃ has been shown to be an efficient catalyst for the cross-coupling of alkyl halides, including those with β-hydrogens like this compound, with aryl Grignard reagents.

The reaction mechanism is thought to involve the reduction of the Fe(III) precatalyst by the Grignard reagent to a low-valent iron species. This active catalyst then undergoes oxidative addition with the alkyl halide. Subsequent transmetalation with the Grignard reagent followed by reductive elimination yields the cross-coupled product and regenerates the active iron catalyst. The choice of solvent is crucial, with ethers like diethyl ether often providing better results than THF by minimizing side reactions.

Table 3: Fe(acac)₃-Catalyzed Cross-Coupling of Alkyl Halides

| Feature | Description |

| Catalyst | Tris(acetylacetonato)iron(III) (Fe(acac)₃) |

| Reactants | This compound and an Aryl Grignard Reagent |

| Key Reaction Step | Oxidative addition of the alkyl halide to a low-valent iron species. |

| Advantage | Utilizes an inexpensive and non-toxic metal catalyst. |

The application of palladium-based photocatalysis to oxidative processes involving this compound is a developing area. However, mechanistic principles from related systems suggest potential pathways. Excited-state palladium catalysis has been shown to facilitate reactions with alkyl bromides. In a hypothetical scenario, a photoexcited Pd(0) species could abstract the bromine atom from this compound to generate an α-ester radical. This highly reactive intermediate could then participate in various oxidative processes, such as coupling with an electron-rich olefin or another nucleophile, with the palladium catalyst being regenerated in the catalytic cycle. While direct applications with this compound are not yet prevalent, the fundamental reactivity of photoexcited palladium with C-Br bonds points to future possibilities in this domain.

Copper(II) bromide (CuBr₂) serves as an effective catalyst for the direct α-amination of esters, including this compound. This transformation provides a straightforward route to α-amino esters, which are valuable precursors for α-amino acids and other biologically active molecules. The reaction typically involves the coupling of the ester with an amine in the presence of a catalytic amount of CuBr₂.

The proposed mechanism involves the in-situ formation of the α-bromo ester, which is then subjected to nucleophilic substitution by the amine. An oxidant, such as N-methylmorpholine N-oxide (NMO), is often included to regenerate the active Cu(II) catalyst from the Cu(I) species formed during the reaction. This methodology has been successfully applied under both batch and continuous-flow conditions, with yields ranging from moderate to good (58-83%). organic-chemistry.orgrsc.org

Table 4: CuBr₂-Catalyzed α-Amination of Esters

| Feature | Description |

| Catalyst | Copper(II) Bromide (CuBr₂) |

| Co-oxidant | N-methylmorpholine N-oxide (NMO) |

| Reactants | Ester (e.g., ethyl butanoate) and an Amine |

| Intermediate | In-situ generated this compound |

| Product | Ethyl 2-aminobutanoate derivative |

Enantioselective Synthesis

The chiral center in this compound makes it a valuable substrate for enantioselective synthesis. The goal of such syntheses is to produce a single enantiomer of a target molecule, which is crucial in pharmaceutical applications where different enantiomers can have distinct biological activities.

One established strategy for enantioselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, this compound can be reacted with a chiral alcohol or amine to form a diastereomeric mixture of esters or amides. These diastereomers can then be separated, for example by chromatography, and the desired diastereomer is carried forward. After the stereoselective reaction is complete, the chiral auxiliary is cleaved to yield the enantiomerically pure product.

Furthermore, as discussed in the context of transition metal catalysis (Section 5.1.2), enantioconvergent methods provide a powerful route for the enantioselective synthesis of derivatives from racemic this compound. Catalytic asymmetric synthesis using chiral catalysts, such as the cobalt-bis(oxazoline) systems, allows for the direct conversion of the racemate into a highly enantioenriched product, maximizing atom economy and efficiency.

Organocatalysis also presents opportunities for the enantioselective functionalization of molecules derived from this compound. For example, derivatives of this compound can be designed to participate in organocatalyzed conjugate additions, where a chiral amine or phosphoric acid catalyst controls the stereochemistry of the bond-forming step.

Achieving High Enantiomeric Excess in Chiral Product Formation

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. This compound serves as a valuable prochiral substrate in various asymmetric transformations designed to produce a single enantiomer of a target molecule. High enantiomeric excess (ee) is achieved by employing chiral catalysts or reagents that create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other.

One of the primary strategies is the use of chiral catalysts in carbon-carbon bond-forming reactions. For instance, asymmetric reactions like the Henry (nitroaldol) reaction can be catalyzed by chiral complexes to produce β-nitroalcohols with excellent enantioselectivity. mdpi.com In a typical setup, a chiral ligand coordinates to a metal center (e.g., Copper (II)), creating a chiral environment. When the enolate of a nitroalkane adds to an aldehyde, the catalyst directs the attack from a specific face, leading to the preferential formation of one enantiomer. Studies have shown that using enantiomerically pure catalysts can result in products with very high enantiomeric excess values, often exceeding 95%. mdpi.com

Another powerful technique is kinetic resolution. This method is applied to a racemic mixture of a chiral compound and involves the use of a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. For example, in enantioselective esterification, a racemic carboxylic acid can be reacted with an achiral alcohol in the presence of a chiral acyl-transfer catalyst. nih.gov This process selectively converts one enantiomer of the acid into an ester, leaving the unreacted acid enriched in the other enantiomer. Both the resulting ester and the unreacted acid can be obtained with high enantiomeric excesses. nih.gov

The table below summarizes representative results from asymmetric reactions aimed at achieving high enantiomeric excess.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product ee |

| Asymmetric Henry Reaction | Chiral Cu(II)-aziridine phosphine (B1218219) oxide complex | Aromatic/aliphatic aldehydes and nitromethane | >95% mdpi.com |

| Kinetic Resolution | (+)-Benzotetramisole (BTM) | Racemic 2-aryl-2-fluoropropanoic acids | Good to high ee nih.gov |

| Asymmetric Hydrogenation | Ru(II) complexes with chiral diphosphine ligands | β'-keto-β-amino esters | Up to 99.6% researchgate.net |

These methods underscore the importance of catalyst design in controlling stereochemical outcomes. The choice of solvent, temperature, and catalyst structure are all critical parameters that are optimized to maximize the enantiomeric excess of the final product. nih.gov

Stereoselective Conversion of Racemic Alpha-Bromo Esters

The conversion of racemic mixtures, such as racemic this compound, into a single, valuable stereoisomer is a significant challenge in chemical synthesis. A highly effective strategy for this is Dynamic Kinetic Resolution (DKR). DKR combines the kinetic resolution of a racemic starting material with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. researchgate.net

In the context of α-bromo esters, DKR is often achieved through asymmetric hydrogenation or reduction. The process involves a catalyst that can both racemize the starting material and selectively reduce one of its enantiomers. For example, asymmetric hydrogenation of related β-keto esters using Ruthenium(II) complexes with chiral diphosphine ligands can lead to the corresponding β-hydroxy esters with high diastereomeric and enantiomeric excess. researchgate.net The process works because the catalyst system facilitates the rapid interconversion of the enantiomers of the starting material, while one enantiomer is preferentially hydrogenated to the desired product.

The key requirements for a successful DKR process are:

Effective Racemization: The rate of racemization of the starting material must be faster than or comparable to the rate of the stereoselective reaction.

High Stereoselectivity: The catalyst must exhibit high selectivity for one enantiomer of the racemic substrate.

The table below illustrates the efficiency of DKR in producing stereochemically pure products.

| Process | Catalyst System | Substrate Type | Product Purity |

| Asymmetric Hydrogenation via DKR | Ru(II)-Sunphos complexes | β'-keto-β-amino esters | de up to 98.8%, ee up to 99.6% researchgate.net |

| Bioreduction via DKR | Yeast Alcohol Dehydrogenase (ADH) + Base | Chiral aldehydes | High yield and enantioselectivity researchgate.net |

These transformations highlight the power of combining catalytic racemization and stereoselective reactions to efficiently convert racemic α-bromo esters into enantiomerically pure compounds, which are valuable building blocks in organic synthesis.

Biocatalysis and Enzymatic Transformations

Enoate Reductase-Mediated Preparation of Chiral Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enoate reductases, particularly those from the Old Yellow Enzyme (OYE) family, have proven effective in preparing chiral intermediates from α,β-unsaturated carbonyl compounds. acs.org These enzymes catalyze the asymmetric reduction of carbon-carbon double bonds with exceptional stereoselectivity.

In a notable application, enoate reductases have been used to produce methyl (S)-2-bromobutanoate, a key chiral intermediate for certain active pharmaceutical ingredients. acs.org The process involves the bioreduction of methyl (Z)-2-bromocrotonate. Both baker's yeast fermentation and transformations using isolated OYE enzymes (OYE1–3) have successfully yielded the (S)-enantiomer of the corresponding saturated bromo ester with a high enantiomeric excess of 97%. acs.org A key finding is that both (Z)- and (E)-diastereoisomers of the starting α-bromo unsaturated ester yield the same (S)-enantiomer of the reduced product, simplifying substrate preparation. acs.org

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Baker's Yeast | Methyl (Z)-2-bromocrotonate | (S)-2-bromobutanoic acid | 97% acs.org |

| OYE1–3 Enzymes | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | 97% acs.org |

This enzymatic approach provides a direct and efficient route to valuable chiral α-bromo esters under mild reaction conditions, showcasing the potential of biocatalysis in pharmaceutical synthesis.

Enzymatic Dehalogenation of Alpha-Bromoesters

Enzymatic dehalogenation represents a clean and specific method for removing halogen atoms from organic compounds. Enzymes like Old Yellow Enzymes (OYEs) can catalyze the enantioselective dehalogenation of α-bromoesters. researchgate.net This reaction is significant as it can be used to resolve racemic mixtures or to produce chiral compounds from prochiral substrates. The enzymes exhibit high stereo-, regio-, and chemoselectivity, which allows for the synthesis of high-value compounds through shorter and more sustainable routes compared to classical chemical methods. researchgate.net

The mechanism often involves the enzyme selectively recognizing one enantiomer of the racemic α-bromoester and catalyzing the removal of the bromine atom. This process can be part of a reductive pathway, yielding a debrominated chiral product. The specificity of the enzyme-substrate interaction is crucial for the high enantioselectivity observed in these reactions.

Biocatalyst Design and Optimization for Specific Reactions

The successful implementation of biocatalysis on an industrial scale often requires the design and optimization of the biocatalyst and the reaction conditions. researchgate.netmdpi.com For reactions involving substrates like this compound, tailoring the enzyme to suit the specific needs of the chemical transformation is a key step. researchgate.net

Biocatalyst Design:

Enzyme Selection: The process begins with selecting the best biocatalyst, which can be an isolated enzyme or a whole-cell system, that exhibits the desired activity. mdpi.com

Protein Engineering: With the advent of protein engineering, enzymes can be modified to enhance their activity, stability, and selectivity for a non-natural substrate. researchgate.net This involves techniques like directed evolution or rational design to alter the enzyme's active site to better accommodate the substrate and facilitate the desired reaction.

Optimization of Reaction Conditions:

Solvent Systems: While many enzymatic reactions occur in water, optimizing the solvent system can significantly increase reaction productivity. researchgate.net Cleverly designed solvent systems can increase substrate solubility and product concentrations, thereby reducing waste. researchgate.net

Immobilization: Immobilizing enzymes onto solid supports can improve their stability and reusability, making the process more economically viable. mdpi.com This also simplifies the separation of the catalyst from the reaction mixture.

Process Parameters: Optimizing reaction conditions such as temperature, pH, and substrate concentration is crucial to maximize the yield and selectivity of the desired product. mdpi.com

By systematically designing the biocatalyst and optimizing the reaction environment, enzymatic transformations involving α-bromoesters can become highly efficient and sustainable processes for producing valuable chiral chemicals. researchgate.netmdpi.com

Mechanistic and Kinetic Studies of Ethyl 2 Bromobutanoate Reactions

Elucidation of Comprehensive Reaction Pathways

Reactions involving ethyl 2-bromobutanoate primarily proceed through several established pathways, including nucleophilic substitution, hydrolysis, and radical reactions.

The most common reaction is nucleophilic substitution, where the bromine atom is displaced by a nucleophile. evitachem.com This typically follows an S(_N)2 mechanism. vulcanchem.com For instance, when reacting with a nucleophile like the hydroxide (B78521) ion, the ester bond is cleaved, yielding ethanol (B145695) and 2-bromobutyric acid. evitachem.com The electron-withdrawing nature of the bromine atom facilitates this reaction by stabilizing the transition state.

Hydrolysis of this compound, particularly under basic conditions, results in the formation of the corresponding alcohol and carboxylic acid. evitachem.com This reaction is also a form of nucleophilic substitution.

Furthermore, this compound can participate in radical reactions. It can act as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. evitachem.com In these processes, the bromine atom is the transferable atom that facilitates the controlled growth of polymer chains. evitachem.com Studies have also explored the free-radical addition of ethyl 2-bromocarboxylates to alkenes, where a radical initiator is crucial. oregonstate.edu

The reaction of this compound with phenylcadmium reagent has also been investigated, suggesting the possibility of different mechanistic pathways. core.ac.uk

Kinetic Modeling and Rate Determination

The kinetics of this compound reactions are influenced by various factors, and understanding these is key to controlling reaction outcomes.

Development of Rate Equations and Determination of Intrinsic Rate Constants

Kinetic models have been developed to describe the reactions of similar alpha-bromo esters, such as ethyl 2-bromoisobutyrate. researchgate.net For the hydrolysis of ethyl-2-bromoisobutyrate under phase-transfer catalysis, kinetic models of sequential reaction steps have been developed to derive rate equations and determine rate constants. researchgate.net By fitting experimental data to these models, intrinsic rate constants for the main reactions can be determined through parameter estimation. researchgate.net For example, in the enzymatic kinetic resolution of racemic this compound, the enantiomeric ratio (E) is calculated using the specificity constants (k(_cat)/K(_m)) for each enantiomer, which are derived from fitting Michaelis-Menten kinetics to the experimental data. muni.cz

Quantitative Analysis of Reaction Parameters (e.g., Agitation, Solvent Effects, Reagent Concentrations, Temperature)

Several studies have quantitatively analyzed the impact of various reaction parameters on the kinetics of reactions involving alpha-bromo esters.

Agitation: In phase-transfer catalyzed reactions, the agitation speed can influence the reaction rate by affecting the interfacial area between the aqueous and organic phases. researchgate.netscispace.com

Solvent Effects: The choice of solvent can significantly impact reaction rates. For instance, in the phase-transfer catalytic replacement of ethyl-2-bromoisobutyrate, different organic solvents will affect the reaction kinetics. researchgate.netscispace.com Computational models like COSMO-RS can be used to simulate the effect of solvent polarity on the activation energy of nucleophilic substitution reactions.

Reagent Concentrations: The concentrations of reagents, such as the nucleophile, base, and phase-transfer catalyst, have a direct effect on the reaction rate. In the hydrolysis of ethyl-2-bromoisobutyrate, the rate increases with higher concentrations of potassium hydroxide (or sodium hydroxide) and the phase-transfer catalyst (tetrabutylammonium bromide). researchgate.net Conversely, the presence of phenol (B47542) and sodium carbonate can retard the hydrolysis rate. researchgate.net

Temperature: As with most chemical reactions, temperature plays a crucial role. The rate of reaction generally increases with temperature. The effect of temperature on the hydrolysis of ethyl-2-bromoisobutyrate has been investigated. researchgate.net In enzymatic reactions, temperature affects both the rate and the stability of the enzyme. nih.gov

Transition State Analysis and Energy Landscapes

The transition state is a critical point on the reaction energy landscape that determines the rate of a chemical reaction. For this compound, the electron-withdrawing bromine atom plays a significant role in stabilizing the transition state during nucleophilic substitution reactions, thereby enhancing the reaction rate.

Computational methods, such as Density Functional Theory (DFT), are employed to model transition states and reaction pathways. For S(_N)2 reactions, transition states can be optimized using computational chemistry software to understand the geometry and energy of this high-energy state. Such calculations can be validated by comparing computed results with experimental data, such as kinetic isotope effects.

In enzymatic reactions, the transition state structures for the (R)- and (S)-enantiomers are thought to be similar and tightly bound within the enzyme's active site, leading to enthalpy-entropy compensation. muni.cz The lower stabilization efficiency of certain amino acid pairs in the active site can lead to weakened substrate binding and less efficient stabilization of the transition state. nih.gov

Investigations of Radical Intermediates and Chain Mechanisms

This compound and related compounds can undergo reactions involving radical intermediates and chain mechanisms.

The free-radical addition of ethyl 2-bromocarboxylates to alkenes proceeds via a chain mechanism that is initiated by a radical initiator. oregonstate.edu The chain process involves the addition of the carboethoxyalkyl radical to the alkene. oregonstate.edu The stability of the radical intermediate plays a role in the reaction rates. oregonstate.edu

In nickel-catalyzed cross-electrophile coupling reactions, an unusual radical-chain mechanism has been proposed. acs.org The intermediacy of an alkyl radical can be inferred from experiments where a chiral starting material, such as (R)-ethyl 3-bromobutyrate, leads to a racemic product. acs.org Radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be used to trap radical intermediates, providing evidence for their existence in a reaction pathway. csbsju.edu The addition of thiols, which readily donate hydrogen atoms, can also retard reactions that proceed through radical mechanisms by interfering with the radical intermediates. csbsju.edu

Mechanistic Insights into Phase Transfer Catalysis for Alpha-Bromo Esters

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For alpha-bromo esters like ethyl 2-bromoisobutyrate, PTC is used in substitution and hydrolysis reactions. researchgate.netscispace.com

The mechanism of PTC reactions involving alpha-bromo esters typically involves the transfer of a reactant from the aqueous phase to the organic phase by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). researchgate.netscispace.comdokumen.pub In the case of the replacement of ethyl-2-bromoisobutyrate with phenol, the reaction is proposed to occur at the interface between the organic and aqueous phases. researchgate.netscispace.com The active catalyst, formed from the reaction of the catalyst with a reactant in the aqueous phase, facilitates the reaction in the organic phase. researchgate.net

Kinetic models for these PTC reactions consider both the main substitution reaction and side reactions like hydrolysis. researchgate.netscispace.com The efficiency of the PTC system is influenced by factors such as the choice of catalyst, solvent, and the concentrations of the reactants. researchgate.netscispace.comcore.ac.uk The development of quantitative structure-activity/selectivity relationships (QSAR/QSSR) helps in understanding how the structure of the catalyst affects the rate and enantioselectivity of the reaction. acs.org

Advanced Analytical Methodologies for Ethyl 2 Bromobutanoate Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating ethyl 2-bromobutanoate from reaction mixtures and quantifying its presence.

Gas Chromatography (GC) for Purity and Composition Assessment

Gas chromatography is a primary technique for assessing the purity of this compound and analyzing the composition of reaction products. evitachem.com Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities.

Detailed Research Findings: